molecular formula C19H19N3O4S B2760974 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034229-27-9

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2760974
CAS No.: 2034229-27-9
M. Wt: 385.44
InChI Key: JJGGPJICWMZHCG-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, also known as DMSB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMSB is a potent inhibitor of a specific protein, which makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • The synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety explores versatile building blocks for generating compounds with potential biological activities. This research demonstrates the utility of related compounds in constructing complex chemical structures (Farag et al., 2011).
  • Studies on the acid-catalyzed reaction of the 2-oxabicyclo[4.1.0]hept-3-en-5-one system have shown the potential for isomerization from homo-4-pyrones into 2-furylacetone derivatives, which are important in the synthesis of furan-containing compounds (Yamaoka et al., 1980).

Biological and Pharmacological Research

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines were synthesized as antiprotozoal agents, indicating the importance of furan derivatives in developing new treatments for protozoal infections (Ismail et al., 2004).
  • Research on polyamides based on 2,5‐bis[(4‐carboxyanilino)carbonyl]pyridine and aromatic diamines underscores the role of pyridine and furan derivatives in creating new materials with potential applications in electronics and photonics (Faghihi & Mozaffari, 2008).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)18-5-3-15(4-6-18)19(23)21-11-14-9-17(12-20-10-14)16-7-8-26-13-16/h3-10,12-13H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGPJICWMZHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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